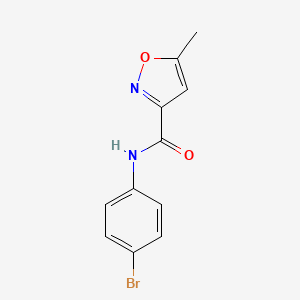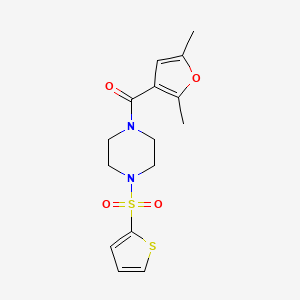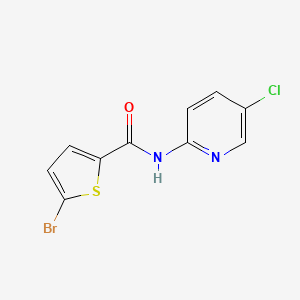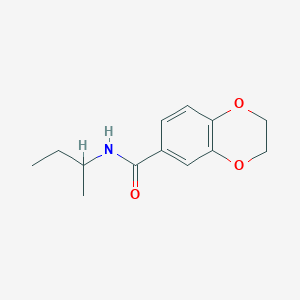![molecular formula C16H18N2O4S B4433576 N-[4-(aminosulfonyl)phenyl]-3-propoxybenzamide](/img/structure/B4433576.png)
N-[4-(aminosulfonyl)phenyl]-3-propoxybenzamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-3-propoxybenzamide, commonly known as APSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APSB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 377.45 g/mol.
Mecanismo De Acción
The mechanism of action of APSB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
APSB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, APSB has been shown to have a positive effect on plant growth and yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of APSB is its versatility in various fields. It can be used as a lead compound for drug development, as a fungicide in agriculture, and as a building block for the synthesis of complex organic molecules in material science. Another advantage is its relatively low toxicity, making it a safe compound for use in lab experiments.
However, there are also some limitations to the use of APSB in lab experiments. One limitation is its solubility in water, which can make it difficult to use in aqueous solutions. Another limitation is its stability, which can be affected by factors such as temperature, light, and pH.
Direcciones Futuras
There are several future directions for the study of APSB. One direction is the development of new drugs based on APSB for the treatment of various diseases such as cancer, arthritis, and inflammation. Another direction is the optimization of the synthesis method for APSB to improve its yield and purity. Additionally, the study of the mechanism of action of APSB can provide insights into its potential applications in various fields. Finally, the study of the biochemical and physiological effects of APSB can lead to the discovery of new applications for this compound.
Aplicaciones Científicas De Investigación
APSB has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, APSB has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has been used as a lead compound in the development of new drugs for the treatment of various diseases such as cancer, arthritis, and inflammation.
In agriculture, APSB has been used as a fungicide due to its ability to inhibit the growth of certain fungi. It has also been used as a growth regulator for plants, enhancing their growth and yield.
In material science, APSB has been used as a precursor for the synthesis of various organic compounds. It has been used as a building block for the synthesis of polymers, dendrimers, and other complex organic molecules.
Propiedades
IUPAC Name |
3-propoxy-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-10-22-14-5-3-4-12(11-14)16(19)18-13-6-8-15(9-7-13)23(17,20)21/h3-9,11H,2,10H2,1H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPLDLLEPUIPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4433498.png)





![methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4433553.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4433565.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4433573.png)
![1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine](/img/structure/B4433583.png)


![1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4433612.png)